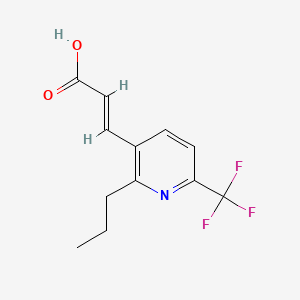

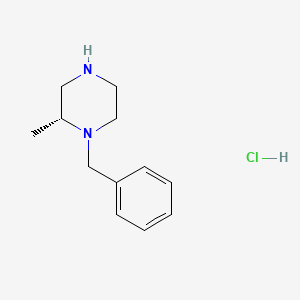

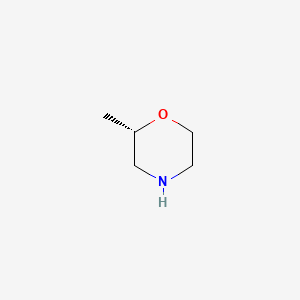

(R)-1-Benzyl-2-methylpiperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography and NMR spectroscopy are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pH), reactivity, and stability .Scientific Research Applications

DNA and Chromosome Research

(R)-1-Benzyl-2-methylpiperazine hydrochloride, as part of the benzylpiperazine class, has connections to substances like Hoechst 33258, which are known for their ability to bind to the minor groove of double-stranded B-DNA. These substances have found extensive use in cellular biology, particularly in staining chromosomes and nuclei, and analyzing nuclear DNA content through flow cytometry. Their specificity for AT-rich sequences and ability to permeate cells make them valuable in studying plant cell biology and chromosome analysis. Moreover, Hoechst analogues, sharing structural features with this compound, have been explored for their potential as radioprotectors and topoisomerase inhibitors, highlighting a starting point for rational drug design and investigation into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacological Applications

Arylpiperazine derivatives, which include this compound, have reached clinical application stages, primarily for treating conditions like depression, psychosis, or anxiety. Their metabolism often involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, illustrating a diverse range of effects on serotonin receptors. These metabolites, though studied in the context of clinical drugs, also underscore the need for further exploration due to their varying concentrations in tissues and potential in unregulated use as designer drugs. The review by Caccia (2007) delves into the disposition and metabolism of these derivatives, providing insights into their pharmacological actions and the individual variability of their effects (Caccia, 2007).

Environmental and Toxicological Research

This compound's structural relatives, including benzylpiperazine derivatives, have been the subject of environmental and toxicological studies due to their ubiquity and potential impact. For instance, parabens, which share functional roles as preservatives with some benzylpiperazine applications, have been reviewed for their occurrence, fate, and behavior in aquatic environments. Although not directly related, this review emphasizes the importance of understanding the environmental persistence and effects of synthetic compounds, including potential weak endocrine-disrupting effects, and underlines the need for further toxicological studies on similar compounds (Haman et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-1-benzyl-2-methylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3;1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNGBJWPPPPFST-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1588480-39-0 |

Source

|

| Record name | Piperazine, 2-methyl-1-(phenylmethyl)-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588480-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B591790.png)

![Sodium;chromium;4-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one](/img/structure/B591793.png)

![3-[[(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B591794.png)